molecular formula C18H29NO3 C6H8O7 B195422 Butamirate citrate CAS No. 18109-81-4

Butamirate citrate

Cat. No. B195422
CAS RN: 18109-81-4
M. Wt: 370.44 192.13
InChI Key: JVKMHUAWFDGPTF-UHFFFAOYSA-N
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Description

Butamirate citrate is a cough suppressant . It is not chemically or pharmacologically related to the opioid alkaloids . It has been marketed in Europe and Mexico, but not in the United States . It is sold in the form of lozenges, syrup, tablets, dragées, or pastilles as the citrate salt .


Synthesis Analysis

A reversed-phase high-pressure liquid chromatography (RP-HPLC) method was developed and subsequently validated for the simultaneous determination of butamirate citrate (BC) and benzoic acid (BA) in cough syrup . The separation was performed employing a cyanopropyl column with a mobile phase consisting of 50%/50% v/v MeOH/NaH2PO4 * H2O 50 mM aqueous solution pH = 3.0 .


Molecular Structure Analysis

The molecular formula of Butamirate citrate is C24H37NO10 . Its average mass is 499.551 Da and its monoisotopic mass is 499.241760 Da .


Chemical Reactions Analysis

A reversed-phase high-pressure liquid chromatography (RP-HPLC) method was developed and subsequently validated for the simultaneous determination of butamirate citrate (BC) and benzoic acid (BA) in cough syrup . The method demonstrated a congenitally satisfactory separation, yet the acquired peaks were asymmetrical .


Physical And Chemical Properties Analysis

Butamirate Citrate has a molecular formula of C24H37NO10 . Its average mass is 499.551 Da and its monoisotopic mass is 499.241760 Da .

Scientific Research Applications

Antitussive Properties and Respiratory Disorders

Butamirate citrate is primarily recognized for its antitussive (cough suppressing) properties. It acts centrally through receptors in the brainstem to inhibit cough. This finding is supported by several studies:

  • Central Antitussive Action : Butamirate citrate is used in treating cough due to acute lower respiratory tract infections like tracheitis, laryngitis, and bronchitis. Its action is attributed to central activity, inhibiting cough through brainstem receptors (Płusa, 2017).
  • Effectiveness in Cough Suppression : Studies have shown the effectiveness of butamirate citrate in reducing the severity and frequency of cough in various conditions, including those caused by respiratory disorders and carcinomas (Charpin & Weibel, 1990).

Pharmacokinetics and Drug Evaluation

Research on butamirate citrate includes studies on its pharmacokinetics and the evaluation of different formulations:

  • Bioavailability Studies : Investigations into the bioavailability of different oral formulations of butamirate citrate, including syrups and tablets, have been conducted to understand its absorption and metabolism patterns (Bohner et al., 1997).
  • Pharmaceutical Analysis : Chromatographic methods have been developed for the determination of butamirate citrate in the presence of its degradation product, contributing to quality control and assurance in pharmaceutical preparations (Mahmoud et al., 2019).

Potential Beyond Respiratory Disorders

Interestingly, recent research has explored the potential of butamirate citrate beyond respiratory applications:

  • Anti-Glioma Effects : A study identified butamirate citrate as a potential therapeutic candidate for glioblastoma, an aggressive brain tumor. The research indicated that butamirate citrate could inhibit glioblastoma growth by suppressing certain signaling pathways (Lee et al., 2021).

Safety And Hazards

Butamirate citrate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.C6H8O7/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,17H,4-6,12-15H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKMHUAWFDGPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046270
Record name Butamirate citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butamirate citrate

CAS RN

18109-81-4
Record name Butamirate citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18109-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butamirate citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018109814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butamirate citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl[2-[2-(2-phenylbutyroyloxy)ethoxy]ethyl]ammonium dihydrogen citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTAMIRATE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67HP51L98R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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